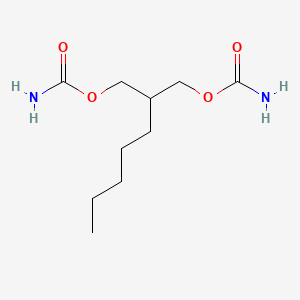
1,3-Propanediol, 2-pentyl-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-pentyl-, dicarbamate is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of 1,3-propanediol and is characterized by the presence of two carbamate groups. This compound has been studied for its potential anticonvulsant properties and other pharmacological effects .
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-pentyl-, dicarbamate can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This method is advantageous for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
1,3-Propanediol, 2-pentyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its effects on biological systems are of interest, particularly its potential as an anticonvulsant.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 1,3-Propanediol, 2-pentyl-, dicarbamate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in the central nervous system. These interactions may involve modulation of neurotransmitter release and receptor activity, leading to its observed pharmacological effects .
Comparación Con Compuestos Similares
1,3-Propanediol, 2-pentyl-, dicarbamate can be compared to other similar compounds, such as:
Felbamate: Another dicarbamate compound with anticonvulsant properties.
Meprobamate: Known for its anxiolytic effects.
Carisoprodol: A muscle relaxant with a similar chemical structure. These compounds share structural similarities but differ in their specific pharmacological effects and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
25462-22-0 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-(carbamoyloxymethyl)heptyl carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-2-3-4-5-8(6-15-9(11)13)7-16-10(12)14/h8H,2-7H2,1H3,(H2,11,13)(H2,12,14) |
Clave InChI |
JFBCNQQUKQOJPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


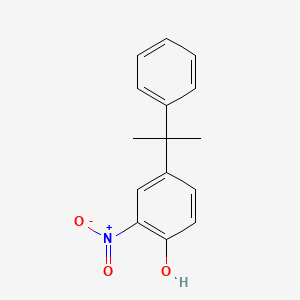
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
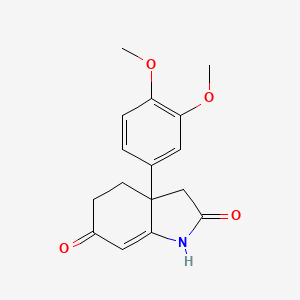
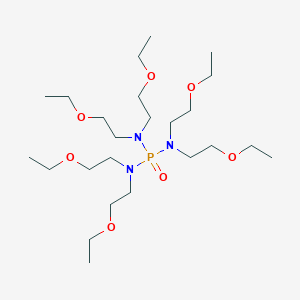
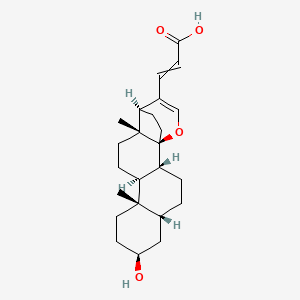
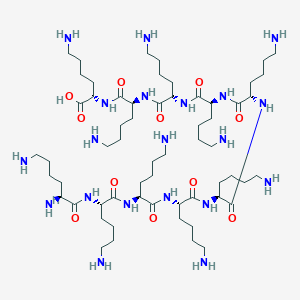
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
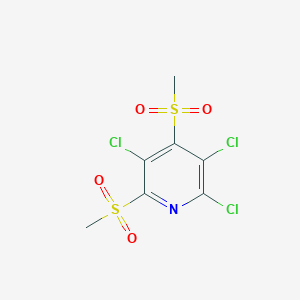
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
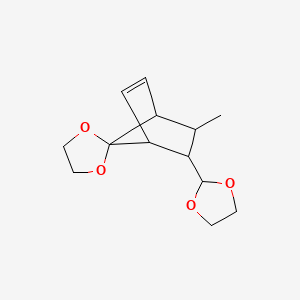
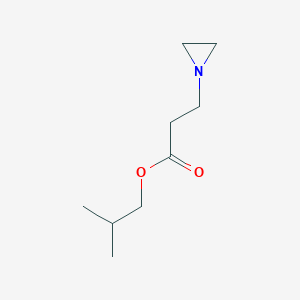
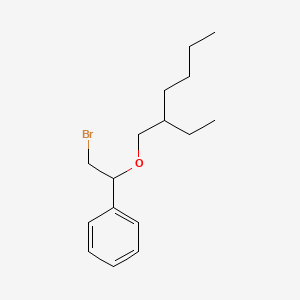
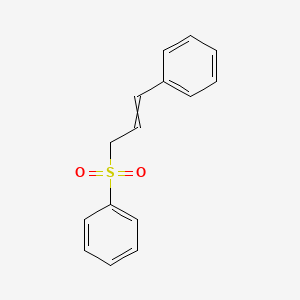
![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
